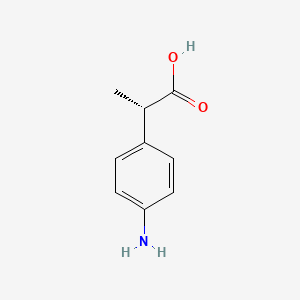
(2S)-2-(4-aminophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-aminophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-aminophenyl)propanoic acid typically involves the use of starting materials such as 4-nitrophenylalanine. The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using engineered enzymes have been explored to produce this compound in an environmentally friendly manner.
化学反応の分析
Types of Reactions
(2S)-2-(4-aminophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
(2S)-2-(4-aminophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (2S)-2-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid: Contains additional hydroxyl groups on the phenyl ring.
(2S)-2-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of an amino group on the phenyl ring.
(2S)-2-(4-methylphenyl)propanoic acid: Contains a methyl group instead of an amino group on the phenyl ring.
Uniqueness
(2S)-2-(4-aminophenyl)propanoic acid is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
(2S)-2-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChIキー |
WOMVICAMAQURRN-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)N)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


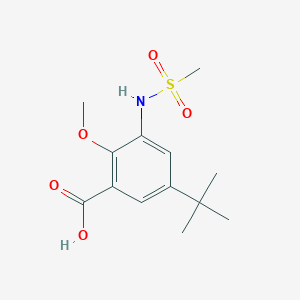
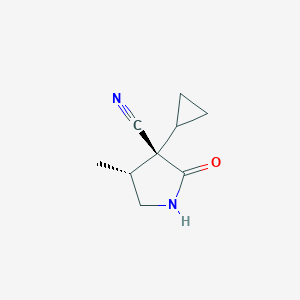
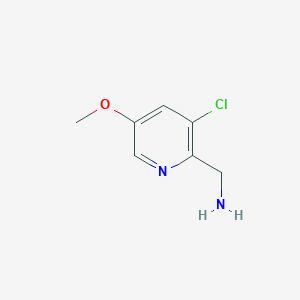
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
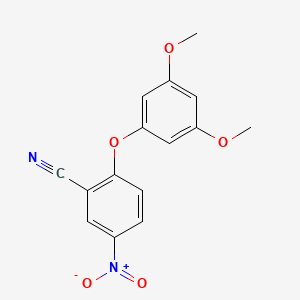
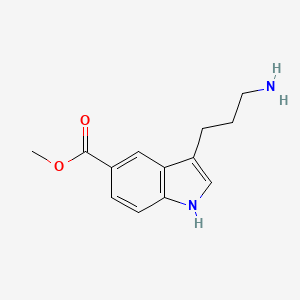

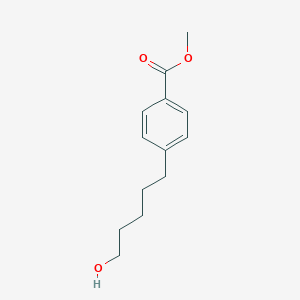
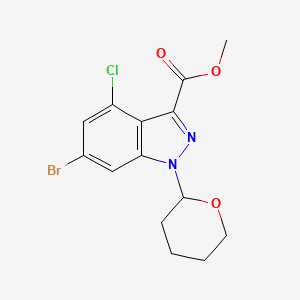
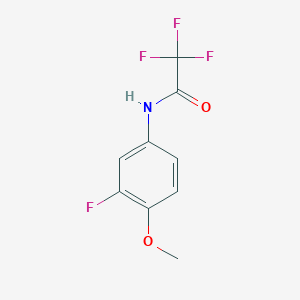


![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
